molecular formula C5H4F3N3O2 B14895974 Methyl 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate

Methyl 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B14895974
M. Wt: 195.10 g/mol
InChI Key: SUBRVUFYSNPGGQ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes a triazole ring substituted with a trifluoromethyl group and a carboxylic acid ester. This compound is utilized in various applications due to its chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-1,2,4-triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale esterification processes with optimized reaction parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester involves its interaction with molecular targets and pathways. The triazole ring and trifluoromethyl group contribute to its reactivity and ability to form non-covalent bonds with enzymes and receptors. These interactions can modulate biological pathways and result in various effects, depending on the specific application .

Comparison with Similar Compounds

1H-1,2,4-Triazole-3-carboxylic acid, 5-(trifluoromethyl)-, methyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H4F3N3O2

Molecular Weight

195.10 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C5H4F3N3O2/c1-13-3(12)2-9-4(11-10-2)5(6,7)8/h1H3,(H,9,10,11)

InChI Key

SUBRVUFYSNPGGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=N1)C(F)(F)F

Origin of Product

United States

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